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molecular formula C12H13Cl2NO B1473568 2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride CAS No. 1388761-76-9

2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride

Cat. No. B1473568
M. Wt: 258.14 g/mol
InChI Key: CTQLJLVUIVUXGI-UHFFFAOYSA-N
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Patent
US08906946B2

Procedure details

To a cooled (0° C.) single necked flask containing a solution of tert-butyl {2-[(1-chloronaphthalen-2-yl)oxy]ethyl}carbamate in 4 mL of ethyl ether, 5 mL of 4 M HCl solution in dioxane were added. The resulting mixture was stirred at room temperature for 18 h. The reaction mixture was concentrated under reduce pressure to afford 2-[(1-chloronaphthalen-2-yl)oxy]ethanaminium chloride as a white solid (92% yield) which was pure by TLC and NMR analysis.
Name
tert-butyl {2-[(1-chloronaphthalen-2-yl)oxy]ethyl}carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[O:12][CH2:13][CH2:14][NH:15]C(=O)OC(C)(C)C>C(OCC)C.Cl.O1CCOCC1>[Cl-:1].[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[O:12][CH2:13][CH2:14][NH3+:15] |f:4.5|

Inputs

Step One
Name
tert-butyl {2-[(1-chloronaphthalen-2-yl)oxy]ethyl}carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC2=CC=CC=C12)OCCNC(OC(C)(C)C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[Cl-].ClC1=C(C=CC2=CC=CC=C12)OCC[NH3+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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